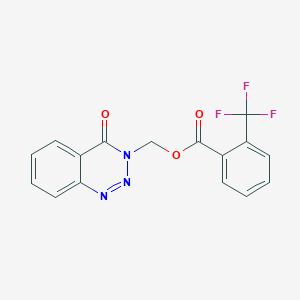

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2-(trifluoromethyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

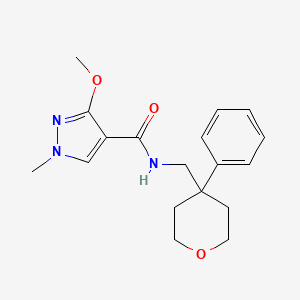

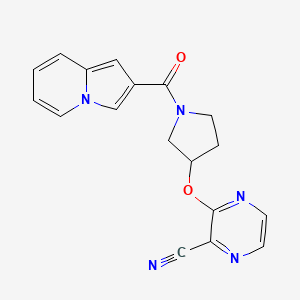

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2-(trifluoromethyl)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.

Scientific Research Applications

Insecticidal Properties

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2-(trifluoromethyl)benzoate: has been investigated for its insecticidal properties. Specifically, it falls into the category of S-((4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl) phosphorothioates and phosphorodithioates. These compounds have demonstrated efficacy in controlling arthropod pests, including insects and arachnids . Further research could explore its potential as a safer alternative to conventional insecticides.

Matrix Metalloprotease Inhibition

Benzotriazinone derivatives have shown promise as matrix metalloprotease inhibitors. While specific studies on this compound are scarce, its structural features suggest potential activity in this field. Matrix metalloproteases play crucial roles in tissue remodeling, inflammation, and cancer progression. Investigating the inhibitory effects of this compound could yield valuable insights .

Chorismate Mutase Inhibition

3-Indolylmethyl-1,2,3-benzotriazinones have been reported as excellent chorismate mutase inhibitors. Although not directly studied for this compound, its benzotriazinone moiety shares similarities with known inhibitors. Chorismate mutase is an enzyme involved in aromatic amino acid biosynthesis, and inhibiting it could have applications in drug development and agriculture .

α-Glucosidase Inhibition

Novel 1,2,3-benzotriazin-4(3H)-one sulfonamides have been synthesized and evaluated for α-glucosidase inhibition. While not directly related to our compound, this field highlights the potential of benzotriazinone derivatives in managing diabetes. Investigating the inhibitory effects of our compound on α-glucosidase activity could be worthwhile .

Macrocyclic Polyamine Derivatives

The compound could serve as a starting material for synthesizing macrocyclic polyamine derivatives. These compounds find applications in drug delivery, catalysis, and materials science. By varying the linker length, researchers could tailor the properties of these derivatives for specific purposes .

Liver Carcinoma Inhibition

Although not directly studied, some benzotriazinone derivatives have demonstrated efficient inhibition of HepG2 liver carcinoma cells. Given the structural similarities, further investigation into the anticancer potential of our compound could be valuable .

Safety And Hazards

properties

IUPAC Name |

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3N3O3/c17-16(18,19)12-7-3-1-5-10(12)15(24)25-9-22-14(23)11-6-2-4-8-13(11)20-21-22/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJSBEHDXMBYKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2-(trifluoromethyl)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride](/img/structure/B2514725.png)

![1-(2,4-dichlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2514727.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(quinoxalin-2-yl)methanone](/img/structure/B2514729.png)

![N-(sec-butyl)-2-(4-chlorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2514730.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-3-methylbutanamide](/img/structure/B2514733.png)

![1,1,1-Trifluoro-3-[(3-methoxypropyl)amino]-2-propanol](/img/structure/B2514737.png)

![Tert-butyl N-[(2-amino-2-bicyclo[2.2.1]heptanyl)methyl]carbamate;hydrochloride](/img/structure/B2514746.png)